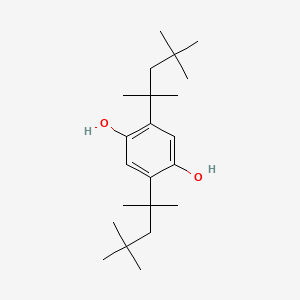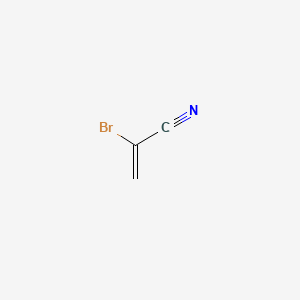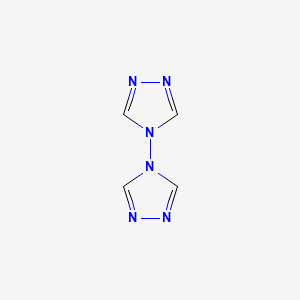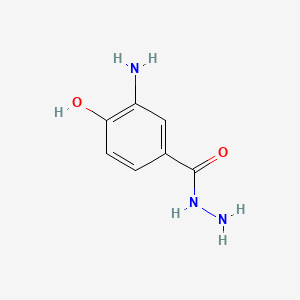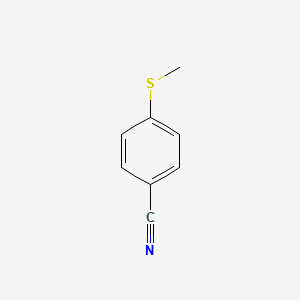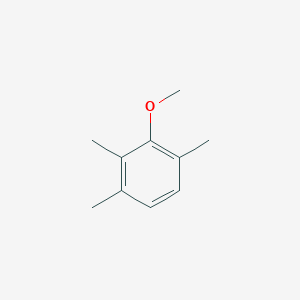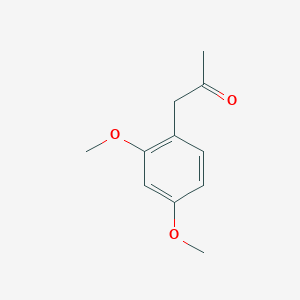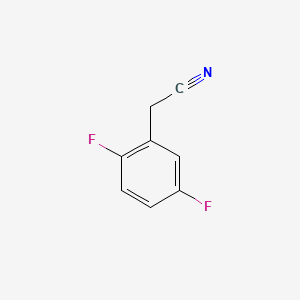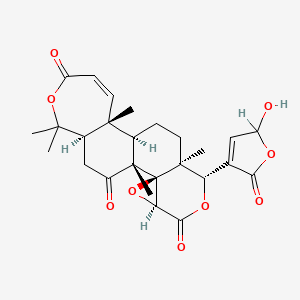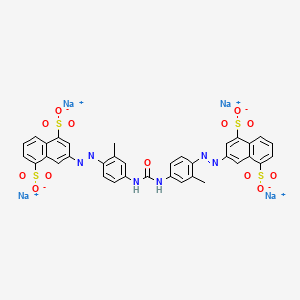
Jaune direct 50
Vue d'ensemble
Description
Direct Yellow 50 is a dye that is commonly used in various industries. It is known for its yellow color and is often used in textile, paper, and plastic industries . The dye is also used for staining pollen coat and pollen wall .
Molecular Structure Analysis
The molecular formula of Direct Yellow 50 is C35H24N6Na4O13S4 . This indicates that the molecule is composed of carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur atoms.
Chemical Reactions Analysis
Direct Yellow 50 has been studied for its adsorption properties. For instance, it has been observed that the dye can be removed from aqueous solutions using weakly basic anion exchangers . Additionally, photocatalytic degradation of Direct Yellow 50 has been studied using ZnO/POEANI nanocomposites .
Physical and Chemical Properties Analysis
Direct Yellow 50 appears as a yellow powder . It has a molecular weight of 956.82 . The dye has a tinting strength of 100±3% and is insoluble in water to an extent of ≤1%. It has a moisture content of ≤5% and residues on sieve (80 mesh) of ≤5% .
Applications De Recherche Scientifique
Traitement des eaux usées
Jaune direct 50: est largement utilisé dans des industries telles que le textile, le papier et les plastiques, qui génèrent des quantités importantes d'eaux usées contenant des colorants toxiques. Les techniques d'adsorption sont considérées comme très efficaces pour l'élimination des colorants des eaux usées. Les échangeurs d'anions faiblement basiques comme les résines Amberlyst ont été étudiés pour leur capacité à éliminer le this compound des solutions aqueuses. La résine polyacrylique Amberlyst A24, par exemple, a montré une capacité d'absorption prometteuse de 666,5 mg/g du colorant .
Contrôle de la pollution environnementale
L'élimination du this compound est cruciale en raison de sa nature toxique et de sa grande solubilité, qui constituent des menaces pour l'environnement. Des études se sont concentrées sur l'adsorption du this compound sur de l'oxyde de graphène modifié, qui a été caractérisé par diverses techniques et s'est avéré être un adsorbant efficace pour le colorant .
Analyse colorimétrique
Le this compound peut être utilisé dans les évaluations colorimétriques pour déterminer la pureté ou le pourcentage d'ingrédient actif de colorants/pigments sélectifs. Il aide également à l'identification des colorants, à la mesure de la résistance à la couleur de surface des textiles teints et à l'estimation de l'efficacité d'élimination de la saleté des différents détergents utilisés pour les textiles .
Industrie textile
Dans l'industrie textile, le this compound est couramment utilisé pour teindre les tissus cellulosiques, le papier et le cuir. Il offre des avantages tels que la rentabilité, une meilleure résistance à la lumière, une facilité d'application et des cycles de teinture plus courts .
Optimisation du processus de teinture
Les mesures colorimétriques impliquant le this compound sont précieuses pour le contrôle des processus et des produits dans la teinture des matériaux textiles. Cela comprend l'optimisation des variables du processus de teinture et le classement précis de la solidité des couleurs des textiles teints dans diverses conditions .
Études de sorption
L'interaction du this compound avec divers sorbants est un domaine d'intérêt, en particulier pour comprendre la cinétique et l'équilibre de l'absorption du colorant. Ces recherches ont des implications pour la conception de systèmes plus efficaces d'élimination des colorants des effluents industriels .
Chimie analytique
Le this compound joue un rôle en chimie analytique où il est utilisé pour l'étalonnage des instruments et comme étalon de comparaison dans l'analyse de composés similaires .
Surveillance des processus industriels
L'utilisation du this compound dans la surveillance des processus industriels aide à maintenir la qualité et la cohérence des produits. Son application dans les évaluations colorimétriques garantit que la qualité de la couleur des produits répond aux normes requises .
Safety and Hazards
Direct contact with Direct Yellow 50 should be avoided. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation. In case of accidental release, it is advised to evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mécanisme D'action
Target of Action
Direct Yellow 50 is primarily targeted at cotton fabrics . It is a good dyeing agent for cotton fabrics, which means that the primary targets of Direct Yellow 50 are the cotton fibers .
Mode of Action
The mode of action of Direct Yellow 50 involves its interaction with cotton fibers. The dye molecules of Direct Yellow 50 bind to the cotton fibers, resulting in a change in the color of the fabric . This interaction is facilitated by the chemical structure of Direct Yellow 50, which allows it to effectively bind to the cotton fibers .
Biochemical Pathways
The biochemical pathways affected by Direct Yellow 50 are primarily related to the dyeing process. When Direct Yellow 50 is applied to cotton fabrics, it initiates a series of chemical reactions that result in the dye molecules binding to the cotton fibers . The downstream effects of this process include a change in the color of the fabric .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Direct Yellow 50, we can discuss its behavior in terms of its absorption, distribution, metabolism, and excretion (ADME) in the dyeing process. Direct Yellow 50 is absorbed by the cotton fibers during the dyeing process . Once absorbed, it is distributed throughout the fabric, where it binds to the fibers .
Result of Action
The result of Direct Yellow 50’s action is a change in the color of the cotton fabric . The dye molecules of Direct Yellow 50 bind to the cotton fibers, resulting in a visible color change . This color change is the primary molecular and cellular effect of Direct Yellow 50’s action .
Action Environment
The action of Direct Yellow 50 can be influenced by various environmental factors. For instance, the temperature can affect the dyeing process . Studies have shown that the dye adsorption capacities of Direct Yellow 50 were different at temperatures of 25°C, 35°C, and 45°C . This suggests that the temperature can influence the efficacy and stability of Direct Yellow 50 .
Analyse Biochimique
Biochemical Properties
It is known that the compound is a good dyeing agent for cotton fabrics
Molecular Mechanism
It is known that the compound is a good dyeing agent for cotton fabrics
Temporal Effects in Laboratory Settings
One study has reported that the adsorption of Direct Yellow 50 onto marble powder reached equilibrium after 20 minutes
Propriétés
IUPAC Name |
tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFRTDKENRGSSX-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H24N6Na4O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041729 | |
| Record name | C.I. Direct Yellow 50, tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
956.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-47-9 | |
| Record name | Direct Yellow 50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Direct Yellow 50, tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.753 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIRECT YELLOW 50 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035X15Y8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



